3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate is a complex organic compound that features a tetrazole ring, a phenyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Esterification: The phenyl group is then esterified with 5-methyl-2-(propan-2-yl)phenoxyacetic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and tetrazole rings.
Reduction: Reduced forms of the ester and tetrazole rings.
Substitution: Substituted esters and amides.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug molecules.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate is unique due to its combination of a tetrazole ring and an ester linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)17-8-7-14(3)9-18(17)25-11-19(24)26-16-6-4-5-15(10-16)23-12-20-21-22-23/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
MNIFTOLFFUUHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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